Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.20–1.45 | m (4H) | Cyclopropane protons |
| 3.12 | s (2H) | CH₂ (acetate) |
| 7.85 | s (1H) | Triazole C5-H |
¹³C NMR (100 MHz, D₂O):
| δ (ppm) | Assignment |
|---|---|
| 10.2 | Cyclopropane carbons |
| 42.5 | CH₂ (acetate) |
| 125.8 | Triazole C4 |
| 145.3 | Triazole C5 |
| 175.6 | COO⁻ (carboxylate) |
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1560–1580 | Asymmetric COO⁻ stretch |
| 1405–1420 | Symmetric COO⁻ stretch |
| 3100–3150 | C-H stretch (triazole) |
Properties
IUPAC Name |
sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.Na/c11-6(12)3-7(1-2-7)5-4-8-10-9-5;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMRIAKCZEEKM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)[O-])C2=NNN=C2.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, supported by various studies, data tables, and case studies.
Chemical Structure and Properties
The compound features a sodium salt form of a cyclopropyl derivative with a triazole moiety. The triazole ring is known for its versatile biological activity, functioning as a pharmacophore in many medicinal compounds. Its structure allows for interactions with various biological targets, which is critical for its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative pathogens.
Case Study: Antibacterial Efficacy
In a comparative analysis involving various triazole derivatives, this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of ESKAPE pathogens, which are notorious for their antibiotic resistance.
| Pathogen | MIC (µg/mL) | Reference Compound (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2 | 0.5 |
| Escherichia coli | 4 | 1 |
| Klebsiella pneumoniae | 8 | 4 |
| Acinetobacter baumannii | 16 | 8 |
These results indicate that this compound possesses comparable antibacterial activity to established antibiotics like ciprofloxacin, especially against resistant strains like MRSA .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. A study evaluated the compound's impact on cytokine release in peripheral blood mononuclear cells (PBMCs).
Cytokine Release Study
The following table summarizes the effects of this compound on key inflammatory cytokines:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | p-value |
|---|---|---|---|
| TNF-α | 150 | 75 | <0.01 |
| IL-6 | 200 | 90 | <0.01 |
| IL-10 | 50 | 30 | <0.05 |
The significant reduction in TNF-α and IL-6 levels indicates that the compound may effectively modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in microbial resistance and inflammation pathways. The triazole moiety is known for its role in inhibiting cytochrome P450 enzymes, which are critical for fungal and bacterial survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolyl Acetate Derivatives (Ethyl Esters)
Ethyl 2-hydroxy-2-[5-(substituted aryl)-1H-1,2,3-triazol-4-yl]acetate derivatives (e.g., compounds 2a–2e in ) share the triazolyl-acetate core but differ in substituents and functional groups:
- Substituent Effects: The triazole in the target compound is substituted with a cyclopropyl group, whereas analogs in feature aryl groups (e.g., 4-methylphenyl, naphthyl).
- Solubility : The sodium carboxylate in the target compound confers higher water solubility compared to ethyl esters, which are more lipophilic.
- Spectral Data : NMR data for 2a–2e () show chemical shifts influenced by aryl substituents. For example, the cyclopropyl protons in the target compound would likely exhibit distinct multiplets (δ ~0.5–2.0 ppm) compared to aromatic protons in 2b–2e (δ ~6.5–8.5 ppm) .
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent on Triazole | Functional Group | Form | Calculated logP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|---|
| Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate | Cyclopropyl | Sodium carboxylate | Sodium salt | -0.5 | >50 |
| Ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-triazol-4-yl]acetate (2b ) | 4-methylphenyl | Ethyl ester | Ester | 2.8 | <1 |
| Montelukast Sodium | Quinoline-thioether | Sodium carboxylate | Sodium salt | 3.5 | ~20 (pH 7.4) |
*Estimated using computational tools (e.g., ChemAxon).
Sodium Carboxylate Pharmaceuticals: Montelukast Sodium
Montelukast Sodium () shares the sodium carboxylate group but features a structurally complex backbone with a quinoline moiety and a thioether-linked cyclopropane. Key comparisons:
- Complexity : Montelukast’s larger structure (MW ~608.18) enables selective binding to leukotriene receptors, whereas the simpler triazolyl-cyclopropyl acetate may lack target specificity.
- Synthesis: Both compounds form sodium salts via hydroxide neutralization (e.g., Stage II in Montelukast synthesis, ), but the target compound’s synthesis avoids multi-step functionalization of quinoline and thioether groups .
Cyclopropane-Containing Compounds
Cyclopropane rings are rare in pharmaceuticals due to synthetic challenges but offer conformational rigidity:
- Ring Strain : The target compound’s cyclopropane introduces ~27 kcal/mol strain, affecting reactivity and binding interactions.
- Crystallography : Programs like SHELXL (–2) and WinGX () are critical for resolving cyclopropane bond lengths (typically ~1.54 Å) and angles (60°), enabling structural validation .
Research Findings and Implications
Solubility-Bioavailability Trade-off : The sodium salt form enhances solubility but may reduce membrane permeability compared to lipophilic esters.
Metabolic Stability : The cyclopropyl-triazole motif could resist cytochrome P450 oxidation better than linear alkyl chains in 2a–2e .
Synthetic Feasibility : The target compound’s simpler structure allows fewer synthesis steps than Montelukast, reducing cost and complexity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by triazole functionalization. A general approach includes refluxing intermediates in ethanol with catalytic acetic acid to promote cyclization and condensation. For example, analogous triazole derivatives are synthesized via reflux with substituted aldehydes in ethanol, followed by solvent evaporation and filtration . Yield optimization may require adjusting stoichiometry, reaction time (4–6 hours), or purification via recrystallization from DMF/acetic acid mixtures .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., carboxylate C=O stretches at ~1600 cm⁻¹, triazole ring vibrations at 1450–1550 cm⁻¹). Elemental analysis confirms C, H, N, and S content .
- Crystallography : Single-crystal X-ray diffraction (XRD) using SHELXL refines bond lengths and angles. For cyclopropane-containing compounds, SHELXL’s constraints (e.g., DFIX for cyclopropane geometry) ensure accurate refinement .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data during the refinement of this compound?
- Methodological Answer : Contradictions in thermal parameters or occupancy may arise from disorder or twinning. SHELXL’s TWIN and BASF commands model twinned data, while PART instructions handle partial occupancy. High-resolution data (≤1.0 Å) enable anisotropic refinement of non-H atoms. For cyclopropane rings, DFIX restraints maintain bond-length consistency .
Q. How does the presence of the triazole and cyclopropane rings influence the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Triazole Reactivity : The 2H-triazole-4-yl group participates in nucleophilic substitutions (e.g., alkylation at N1) or Huisgen cycloadditions. Sodium acetate’s carboxylate group may act as a leaving group in esterification or amidation .
- Cyclopropane Strain : The strained cyclopropane ring enhances electrophilic reactivity, enabling ring-opening reactions with halogens or acids. For example, cyclopropane derivatives undergo addition with Br₂ in CCl₄ .
Q. What methodological considerations are critical when designing interaction studies to investigate the biological activity of this compound with target proteins?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Sodium ions may require buffer optimization (e.g., Tris-HCl vs. phosphate buffers) to avoid interference .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions between the triazole ring and protein active sites. Cyclopropane’s rigidity influences conformational sampling .
Q. How do advanced NMR techniques (e.g., 2D NMR) complement X-ray crystallography in elucidating the dynamic behavior of this compound in solution?
- Methodological Answer :
- 2D NMR (HSQC, NOESY) : Assigns proton-carbon correlations and detects through-space interactions. For cyclopropane derivatives, NOESY cross-peaks confirm ring geometry, while XRD provides static solid-state data .
- Relaxation Studies : T₁/T₂ measurements reveal rotational mobility of the triazole ring in solution, contrasting with XRD’s rigid-state model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
